molecular formula C17H21Cl2N3S B4741845 3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole

3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole

Cat. No. B4741845
M. Wt: 370.3 g/mol
InChI Key: FMLRDROZRXNQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential pharmacological activities, including its use as an antifungal and antitumor agent.

Mechanism of Action

The exact mechanism of action of 3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the cell membrane and ultimately cell death. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In fungal cells, it inhibits the synthesis of ergosterol, leading to disruption of the cell membrane and ultimately cell death. In cancer cells, it induces apoptosis, leading to the death of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole is its broad-spectrum antifungal activity, making it useful for treating a variety of fungal infections. Additionally, its potential use as an antitumor agent makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.

Future Directions

There are several future directions for research on 3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole. One area of research is the development of more efficient synthesis methods to improve yields and purity of the product. Another area of research is the investigation of its potential use as an antitumor agent, including its efficacy in combination with other chemotherapy drugs. Additionally, further studies are needed to evaluate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Finally, it may be useful to investigate the potential use of this compound in other therapeutic areas, such as antiviral and antibacterial therapy.
Conclusion:
In conclusion, this compound is a promising compound that has potential pharmacological activities, including antifungal and antitumor activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the synthesis of ergosterol and inducing apoptosis in cancer cells. While it has several advantages for lab experiments, including its broad-spectrum antifungal activity, its potential toxicity and side effects need to be carefully evaluated. Future research directions include the development of more efficient synthesis methods, investigation of its potential use as an antitumor agent, and evaluation of its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole has been extensively studied for its potential pharmacological activities. It has been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. It has also been investigated for its potential use as an antitumor agent, as it has been shown to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer.

properties

IUPAC Name

3-cyclohexyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3S/c1-2-22-16(13-6-4-3-5-7-13)20-21-17(22)23-11-12-8-9-14(18)15(19)10-12/h8-10,13H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLRDROZRXNQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 5
3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.